Product packaging for 3-endo-Hydroxycamphor(Cat. No.:CAS No. 28357-09-7)

3-endo-Hydroxycamphor

Cat. No.: B12768010
CAS No.: 28357-09-7
M. Wt: 168.23 g/mol
InChI Key: AXMKZEOEXSKFJI-FWWHASMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-endo-Hydroxycamphor (CAS 28357-10-0) is a monoterpenoid and a stereospecific oxidative metabolite of the parent compound, (+)-camphor . Its molecular formula is C10H16O2, with a molecular weight of 168.23 g/mol . This compound is of significant research value in the study of enzymatic oxidation and microbial metabolism. It has been identified as one of the metabolites produced during the oxidation of (+)-camphor by the bacterium Streptomyces griseus enriched in cytochrome P-450soy, demonstrating its role in non-specific, regio- and stereo-divergent biological pathways . Furthermore, hydroxycamphors like the 3-endo derivative are part of the broader metabolic pathway of camphor in biological systems, where camphor is rapidly oxidized to campherols, including 2-hydroxycamphor and 3-hydroxycamphor, and then conjugated in the liver . Researchers utilize this compound to investigate the mechanism of action and specificity of cytochrome P-450 enzymes, which are crucial in drug metabolism and xenobiotic degradation . The study of such metabolites provides valuable insights into biosynthetic applications and the development of biocatalysts. This product is intended for research purposes only in a controlled laboratory environment. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12768010 3-endo-Hydroxycamphor CAS No. 28357-09-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28357-09-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,3S,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

AXMKZEOEXSKFJI-FWWHASMVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Endo Hydroxycamphor and Its Enantiomers

Stereoselective and Enantiopure Syntheses

The controlled introduction of a hydroxyl group at the C3-endo position of the camphor (B46023) scaffold is a key challenge addressed by several synthetic strategies. These methods aim to produce either specific stereoisomers or enantiomerically pure forms of 3-endo-hydroxycamphor.

Oxidation Reactions for Directed Hydroxylation

Directing the oxidation to the C3 position of the camphor molecule with endo selectivity is a prominent approach. This often involves the use of specific oxidizing agents that can overcome the steric hindrance of the camphor skeleton.

The Davis reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, has been utilized for the oxidation of camphor. escholarship.org However, studies have shown that the major product of this reaction is often the exo-hydroxycamphor isomer, not the desired endo isomer. escholarship.org For instance, the oxidation of a scalemic mixture of (R)- and (S)-camphor with the Davis reagent primarily yielded 3-exo-hydroxycamphor. escholarship.org This indicates that while oxidation occurs at the C3 position, the stereochemical outcome favors the less sterically hindered exo face.

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of camphor, typically leading to the formation of camphorquinone (B77051). smolecule.comescholarship.org Subsequent reduction of camphorquinone can then yield this compound. nih.govportlandpress.comthieme-connect.de Other oxidizing agents have also been explored for the transformation of camphor enolates into hydroxycamphors, including dimethyl dioxirane (B86890) (DMD), lithium tert-butylperoxide (LiOOtBu), and the molybdenum peroxide reagent MoO₅·pyridine·HMPA (MoOPH), which can produce mixtures of endo- and exo-hydroxycamphors in good to excellent yields. tandfonline.com

Iron(III)-porphyrin complexes have been investigated as catalysts for the oxidation of camphor derivatives. researchgate.net These bio-inspired catalysts, in conjunction with oxidants like iodosylbenzene, can facilitate the hydroxylation of the camphor skeleton. illinois.edu While these systems are effective for various oxidations, their specific application to the direct and selective synthesis of this compound from camphor requires further detailed investigation to establish yields and stereoselectivities. The catalytic cycle of such systems often involves a high-valent iron-oxo species as the active oxidant. illinois.edu

Reductive Pathways to this compound from Camphorquinone

The reduction of camphorquinone is a well-established and versatile method to access α-hydroxy ketones, including this compound. nih.govtandfonline.com The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions.

For example, the reduction of (±)-camphorquinone has been shown to yield a mixture of this compound and 2-endo-hydroxyepicamphor, with the former being the major metabolite in studies involving rabbits. nih.gov Chemical reductions, such as with zinc in acetic acid, also produce this compound. portlandpress.comthieme-connect.de The use of various chemical and biological reductants can lead to different ratios of endo and exo isomers. tandfonline.com For instance, microbial reductions of camphorquinone have been extensively studied, with different fungal strains exhibiting varying selectivities for the formation of hydroxycamphor isomers. researchgate.net

PrecursorReducing Agent/MethodMajor Product(s)Reference(s)
(±)-CamphorquinoneRabbit metabolismThis compound, 2-endo-hydroxyepicamphor nih.gov
CamphorquinoneZinc in acetic acidThis compound portlandpress.comthieme-connect.de
(-)-CamphorquinoneAbsidia orchidis3-endo-hydroxy-camphor (40%), 3-exo-hydroxy-camphor (30%), 2-endo-hydroxy-epicamphor (30%) researchgate.net

Enantiopure Preparation from Camphoric Acid

A convenient route to enantiopure this compound starts from readily available camphoric acid. tandfonline.comtandfonline.com This method involves the conversion of camphoric acid into an intermediate which is then transformed into a mixture of endo-2-hydroxyepicamphor and endo-3-hydroxycamphor. tandfonline.comtandfonline.com This mixture can subsequently be separated to yield the pure enantiopure this compound. tandfonline.comtandfonline.com The reaction conditions for the transformation of the intermediate can be tuned to influence the ratio of the two hydroxycamphor products. tandfonline.com For instance, treatment with methanol (B129727) under nitrogen yields a different product ratio compared to treatment with hydrochloric acid in THF. tandfonline.com

Starting MaterialMethodProductsProduct Ratio (1:2)Overall YieldReference(s)
Intermediate from Camphoric AcidMethod A: MeOH, N₂, 25°C, 12 hrendo-2-hydroxyepicamphor (1) and endo-3-hydroxycamphor (2)1:3.970% tandfonline.com
Intermediate from Camphoric AcidMethod B: THF, 5% HCl, 25°C, 2 hrendo-2-hydroxyepicamphor (1) and endo-3-hydroxycamphor (2)2.3:191% tandfonline.com

Regioselective Synthesis and Isomer Control

The synthesis of this compound presents a significant challenge in stereochemical control due to the bicyclic, sterically hindered nature of the camphor framework. The formation of other isomers, such as the 3-exo, 2-endo, and 2-exo-hydroxycamphors, is a common outcome. Consequently, achieving high regioselectivity and isomer control is paramount for an efficient synthesis.

A primary route to hydroxycamphors involves the reduction of camphorquinone. The choice of reducing agent is critical in directing the stereochemical outcome. For instance, the reduction of (-)-camphorquinone using an aqueous suspension of the mycelium of Absidia orchidis results in a mixture of products: 40% this compound, 30% 3-exo-hydroxy-camphor, and 30% 2-endo-hydroxy-epicamphor. researchgate.net While this biological method shows some preference for the 3-endo isomer, it lacks the high selectivity required for many applications. researchgate.net Chemical reduction methods offer alternative selectivities. The reduction of (1S)-camphorquinone with zinc dust in acetic acid produces a nearly equal mixture (56:44) of the endo-isomers, (1S)-endo-3-hydroxycamphor and (1S)-endo-2-hydroxyepicamphor. biorxiv.org In contrast, using a powerful, sterically demanding reducing agent like L-Selectride on camphorquinone leads preferentially to the exo-alcohol. tandfonline.comresearchgate.net Similarly, reduction with sodium borohydride (B1222165) (NaBH₄) also favors the formation of exo-isomers. biorxiv.org

Another strategy for introducing the hydroxyl group is the oxidation of camphor enolates. tandfonline.com The selectivity of this approach is highly dependent on the oxidant used. tandfonline.com For example, oxidation of (1R)-camphor using a cytochrome P450 enzyme system yielded a mixture where the 3-exo-hydroxycamphor was the major product, in a 4:1 ratio with the 3-endo isomer. typeset.io The use of 2-(phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent, has been reported to yield the exo-hydroxycamphor as the major product, contrary to some earlier reports. biorxiv.orgescholarship.org

High endo-selectivity can be achieved through specific catalytic hydrogenation or by using particular starting materials. Catalytic hydrogenation of (1S)-camphorquinone over a deactivated Raney-Nickel catalyst in ethanol (B145695) has been shown to produce the desired (1S)-3-endo-hydroxycamphor in 86% yield. researchgate.net A particularly effective method for ensuring exclusive endo-isomer formation starts from camphoric acid. tandfonline.com In this sequence, camphoric acid is converted into a silyl (B83357) enediol ester. Subsequent reaction of this intermediate with methanol or 5% hydrochloric acid in tetrahydrofuran (B95107) (THF) affords only the endo forms of hydroxycamphor and hydroxy epicamphor, which can then be separated. tandfonline.com

Table 1: Comparison of Synthetic Methods for Hydroxycamphor Isomer Synthesis This table is interactive. You can sort and filter the data.

Starting Material Reagent/Catalyst Product(s) Isomer Ratio (endo:exo or product mixture) Selectivity Reference
(-)-Camphorquinone Absidia orchidis This compound, 3-exo-hydroxy-camphor, 2-endo-hydroxy-epicamphor 40 : 30 : 30 Moderate endo researchgate.net
(1S)-Camphorquinone Zn dust, Acetic Acid (1S)-endo-3-hydroxycamphor, (1S)-endo-2-hydroxyepicamphor 56 : 44 High endo (mixture of regioisomers) biorxiv.org
(1R)-Camphor Cytochrome P450cin 3-exo-hydroxycamphor, this compound 4 : 1 High exo typeset.io
(1S)-Camphorquinone L-Selectride, THF, -78°C (1S)-exo-3-hydroxycamphor 90% yield High exo tandfonline.comresearchgate.net
(1S)-Camphorquinone Deactivated Raney-Ni, H₂ (1S)-3-endo-hydroxycamphor 86% yield High endo researchgate.net

Multi-Step Synthetic Sequences and Overall Yield Optimization

A convenient multi-step synthesis of enantiopure endo-3-hydroxycamphor begins with inexpensive camphoric acid. tandfonline.com This approach avoids the selectivity issues inherent in the direct reduction of camphorquinone. The key intermediate is a silyl enediol ester, which is then hydrolyzed under controlled conditions to yield a mixture of endo-3-hydroxycamphor and endo-2-hydroxyepicamphor. tandfonline.com These can then be separated chromatographically. While specific step-by-step yields are not detailed, the method is presented as a convenient route to the pure endo isomers. tandfonline.com

A more direct, high-yield sequence starts from camphor itself. This pathway involves the oxidation of camphor to camphorquinone, followed by a stereoselective reduction. This approach is highly dependent on the successful optimization of both key steps.

Table 2: Example of a High-Yield, Two-Step Synthesis of this compound This table is interactive. You can sort and filter the data.

Step Starting Material Reagents Product Reported Yield Reference
1 (+)-Camphor SeO₂, Ac₂O (1R)-Camphorquinone 90% researchgate.netresearchgate.net
2 (1R)-Camphorquinone H₂, deactivated Raney-Ni, EtOH (1R)-3-endo-hydroxycamphor 86% researchgate.net

Biotransformation and Biocatalytic Production of 3 Endo Hydroxycamphor

Enzymatic Hydroxylation Mechanisms

The introduction of a hydroxyl group onto the camphor (B46023) scaffold is primarily mediated by a superfamily of heme-containing enzymes known as cytochrome P450 monooxygenases. These enzymes are central to the metabolism of camphor in various organisms.

Role of Cytochrome P450 Monooxygenases in Camphor Metabolism

Cytochrome P450 monooxygenases (P450s) are pivotal enzymes that initiate the catabolism of camphor in microorganisms. nih.gov The archetypal enzyme in this class is cytochrome P450cam (CYP101A1), originally isolated from the soil bacterium Pseudomonas putida. nih.gov This enzyme catalyzes the first, rate-limiting step in the camphor degradation pathway: the hydroxylation of camphor to an alcohol. nih.gov This initial oxidation facilitates the subsequent metabolic steps that ultimately integrate the carbon skeleton of camphor into the central metabolism of the organism. nih.gov The reaction requires molecular oxygen and electrons, which are typically supplied by a redox partner system. acs.org While P450cam from P. putida is the most extensively studied, other microbial P450s have been identified that also metabolize camphor, often with different outcomes. researchgate.net

Regioselectivity and Stereoselectivity in P450 Catalysis

A hallmark of P450-catalyzed reactions is their high degree of regioselectivity and stereoselectivity, meaning they can introduce a functional group at a specific position on a complex molecule with a defined three-dimensional orientation. nih.gov This specificity is dictated by the precise positioning of the substrate within the enzyme's active site.

P450cam (from Pseudomonas putida) : This enzyme exhibits exceptional selectivity, almost exclusively hydroxylating (+)-camphor at the C5 position and from the exo face, yielding 5-exo-hydroxycamphor (B1210678) as the single major product. nih.govnih.gov

P450camr (from Rhodococcus sp.) : In contrast, a different P450 enzyme isolated from a Rhodococcus species demonstrates alternative regioselectivity, hydroxylating (+)-camphor specifically at the 6-endo position to produce 6-endo-hydroxycamphor. researchgate.net

Mammalian P450 Systems : The formation of 3-endo-hydroxycamphor has been observed in animal metabolism. Studies in rabbits showed that upon administration of (+)-camphor, both (+)-5-endo-hydroxycamphor and (+)-3-endo-hydroxycamphor were produced, with the 5-endo isomer being the predominant product. nih.govresearchgate.net This confirms that biological systems possess P450 enzymes capable of targeting the C3-endo position, even if it is not the primary site of hydroxylation.

The control of selectivity is a subject of intensive research, with efforts focused on altering the product profiles of known P450s through protein engineering. By mutating amino acid residues within the active site, researchers aim to change the substrate's binding orientation and thus redirect the hydroxylation to different carbon atoms, such as the C3 position. brandeis.edu However, the robust nature of the native enzyme structure can make this challenging; multiple mutations in the active site of P450cam failed to alter its inherent preference for 5-exo hydroxylation. nih.gov

Investigation of Heme Environment and Reaction Intermediates

The catalytic activity of cytochrome P450 enzymes is centered on a prosthetic heme group, which consists of a protoporphyrin IX ring chelating an iron atom. This iron is coordinated on its proximal side by a highly conserved cysteine thiolate ligand, a feature that is critical for the enzyme's catalytic function.

The P450 catalytic cycle involves a series of well-defined steps. After the substrate (camphor) binds to the active site, the heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. Molecular oxygen then binds to the ferrous iron, forming a ternary complex. A second electron transfer reduces this complex, leading to the formation of a key intermediate, a hydroperoxo-ferriheme species. nih.gov This intermediate is highly unstable and rapidly undergoes cleavage of the O-O bond, a step facilitated by protonation, to generate water and the ultimate oxidizing species. This highly reactive oxidant, often referred to as Compound I, is a high-valence oxyferryl/porphyrin π-cation radical. It is this species that is responsible for abstracting a hydrogen atom from the camphor substrate, followed by a rapid radical rebound step that incorporates the oxygen atom, completing the hydroxylation. nih.gov Spectroscopic studies using techniques like EPR and ENDOR have been instrumental in trapping and characterizing these transient intermediates, confirming that the hydroxylation process leads directly to the formation of the alcohol product, which is then released from the active site. nih.gov

Microbial Biotransformations for this compound Production

The use of whole microbial cells, such as fungi and bacteria, provides a practical approach for biocatalytic hydroxylations. These organisms can be cultivated to express the necessary P450 systems and endogenously supply the required cofactors and redox partners.

Fungal Bioconversion Processes

Fungi are well-known for their versatile metabolic capabilities, including the ability to biotransform a wide range of organic compounds like terpenes. Several fungal species have been shown to hydroxylate camphor, although the product profile can be complex.

A notable example is the marine-derived fungus Botryosphaeria sp., which was found to convert rac-camphor into a mixture of monohydroxylated products. scielo.brsemanticscholar.orgresearchgate.net While this fungus primarily produced 6-endo-hydroxycamphor, other isomers including 5-exo-, 5-endo-, 6-exo-, 8-, and importantly, 3-exo-hydroxycamphor were also identified. scielo.brsemanticscholar.org The formation of a C3-hydroxylated product demonstrates the presence of fungal enzymes that can oxidize this position.

Furthermore, studies on the biotransformation of camphorquinone (B77051), a closely related dicarbonyl derivative of camphor, by the fungus Aspergillus wentii resulted in the formation of several reduced products, including both This compound and 3-exo-hydroxycamphor. researchgate.net This indicates that fungi possess the enzymatic machinery capable of producing the endo isomer at the C3 position, which could potentially be harnessed for the specific biotransformation of camphor itself.

FungusSubstrateMajor ProductsRelevant Minor ProductsReference
Botryosphaeria sp.rac-Camphor6-endo-hydroxycamphor3-exo-hydroxycamphor, 5-exo-hydroxycamphor, 5-endo-hydroxycamphor scielo.brsemanticscholar.org
Aspergillus wentii(-)-Camphorquinone(-)-(2S)-exo-hydroxycamphor (65.0%)(-)-(3S)-endo-hydroxycamphor, (-)-(3S)-exo-hydroxycamphor researchgate.net
Absidia orchidis(-)-Camphorquinone3-endo-hydroxy-camphor (40%)3-exo-hydroxy-camphor (30%), 2-endo-hydroxy-epicamphor (30%) researchgate.net

Bacterial Systems for Hydroxylation

Bacterial P450 systems are the most well-characterized for camphor hydroxylation. As previously mentioned, different bacterial species display distinct selectivities, which underscores the diversity of these biocatalysts.

Pseudomonas putida : This bacterium utilizes the P450cam enzyme (CYP101A1) to stereospecifically produce 5-exo-hydroxycamphor as the first step in its camphor degradation pathway. nih.gov

Rhodococcus sp. : Strains of this genus have been shown to contain P450 enzymes that hydroxylate camphor at alternative positions, such as the 6-endo position. researchgate.net Enantioselective hydroxylation of alkanes has also been reported in Rhodococcus. acs.org

While no wild-type bacterium has been reported to produce this compound as a major product from camphor, the existence of mammalian P450s with this capability suggests that it is biochemically feasible. nih.gov The potential for discovering novel bacterial P450s with the desired C3-endo selectivity in underexplored environments remains. Alternatively, the extensive knowledge of existing bacterial P450s, like P450cam, makes them prime candidates for protein engineering efforts aimed at shifting their regioselectivity to produce this compound.

BacteriumEnzyme SystemSubstrateMajor Hydroxylation ProductReference
Pseudomonas putidaP450cam (CYP101A1)(+)-Camphor5-exo-hydroxycamphor nih.gov
Rhodococcus sp.P450camr(+)-Camphor6-endo-hydroxycamphor researchgate.net

Metabolic Pathways of Camphor and Hydroxylated Derivatives in Biological Systems

The biotransformation of camphor in various biological systems is a complex process involving a variety of metabolic pathways, primarily initiated by hydroxylation reactions. These pathways are highly dependent on the specific organism and the enzymes it employs, leading to a diverse array of hydroxylated camphor derivatives. While the hydroxylation at the C5 position is the most extensively studied, particularly in bacteria, other positions of the camphor molecule are also susceptible to enzymatic attack, resulting in the formation of compounds such as this compound.

In mammalian systems, the metabolism of camphor has been observed to produce several hydroxylated metabolites. For instance, studies in rabbits have shown that the administration of (+)-camphor leads to the formation of (+)-5-endo-hydroxycamphor as the main product, alongside (+)-3-endo-hydroxycamphor nih.gov. Another significant pathway to this compound is through the reduction of camphorquinone. In rabbits, (+/-)-camphorquinone is metabolized to yield this compound as the major product nih.gov. In humans, camphor undergoes hydroxylation at the 3, 5, and 8 (or 9) positions, with subsequent oxidation to ketones and carboxylic acids that are then conjugated with glucuronic acid for excretion researchgate.net. The specific cytochrome P450 isozyme, CYP2A6, has been identified as being capable of hydroxylating l-camphor to 5-exo-hydroxycamphor in humans researchgate.net.

Microorganisms exhibit diverse strategies for camphor degradation. The most well-characterized pathway is in the bacterium Pseudomonas putida, which utilizes a cytochrome P450 monooxygenase, known as P450cam (CYP101A1), to stereospecifically hydroxylate (+)-camphor to 5-exo-hydroxycamphor nih.gov. This initial product is then further metabolized.

In contrast, other microbial species display different regioselectivity in their hydroxylation of camphor. The bacterium Rhodococcus sp. NCIMB 9784, for example, employs a distinct cytochrome P-450 monooxygenase, designated P450camr, which catalyzes the stereospecific 6-endo-hydroxylation of (+)-camphor.

Fungi also play a role in the biotransformation of camphor. The marine-derived fungus Botryosphaeria sp. has been shown to hydroxylate rac-camphor at multiple positions, yielding a variety of products including 6-endo-hydroxycamphor, 6-exo-hydroxycamphor, 5-exo-hydroxycamphor, 5-endo-hydroxycamphor, 3-exo-hydroxycamphor, and 8-hydroxycamphor. In one study, the biotransformation of rac-camphor by Botryosphaeria sp. resulted in 6-endo-hydroxycamphor as the main product, with a yield of 49% after five days semanticscholar.org.

The metabolic fate of the hydroxylated camphor derivatives varies depending on the compound and the organism. In P. putida, 5-exo-hydroxycamphor is further oxidized to 2,5-diketocamphane by a specific dehydrogenase. In the plant Salvia officinalis (sage), camphor is metabolized into 1,2-campholide, which is then converted to a bis-glucose derivative for transport to the roots, where it is further metabolized into lipids, including phytosterols (B1254722) and fatty acids osti.gov. This suggests a role for monoterpene catabolism in carbon recycling within the plant osti.gov.

The following tables provide a summary of the key metabolic pathways and the hydroxylated derivatives produced in different biological systems.

Table 1: Microbial Biotransformation of Camphor and its Derivatives

OrganismSubstrateKey Enzyme(s)Major Hydroxylated Product(s)Subsequent Metabolites
Pseudomonas putida(+)-CamphorCytochrome P450cam (CYP101A1)5-exo-Hydroxycamphor2,5-Diketocamphane
Rhodococcus sp.(+)-Camphor(+)-camphor 6-endo-hydroxylase (P450camr)(+)-6-endo-HydroxycamphorNot specified
Botryosphaeria sp.rac-CamphorNot specified6-endo-Hydroxycamphor, 6-exo-Hydroxycamphor, 5-exo-Hydroxycamphor, 5-endo-Hydroxycamphor, 3-exo-Hydroxycamphor, 8-HydroxycamphorNot specified

Table 2: Mammalian Metabolism of Camphor and its Derivatives

OrganismSubstrateMajor Hydroxylated Product(s)Other Metabolites
Rabbit(+)-Camphor(+)-5-endo-Hydroxycamphor(+)-3-endo-Hydroxycamphor, (+)-Borneol
Rabbit(+/-)-CamphorquinoneThis compound2-endo-Hydroxyepicamphor
Humanl-Camphor5-exo-Hydroxycamphor (via CYP2A6)Hydroxylation at C3 and C8/C9, subsequent ketones and carboxylic acids (conjugated with glucuronic acid)

Table 3: Plant Metabolism of Camphor

OrganismSubstratePrimary Metabolic ProductFinal Metabolites in Roots
Salvia officinalis (Sage)(+)-Camphor1,2-CampholideLipids (including phytosterols and fatty acids)

3 Endo Hydroxycamphor As a Chiral Scaffold in Asymmetric Catalysis

Design and Development of 3-endo-Hydroxycamphor-Derived Chiral Auxiliaries

The design of effective chiral auxiliaries hinges on several key principles: they must be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high levels of stereocontrol, and removable under mild conditions without causing racemization of the product. This compound fulfills these criteria admirably. Its rigid bicyclic structure provides a well-defined steric environment, crucial for effective facial discrimination of approaching reagents. The hydroxyl group at the endo position serves as a convenient handle for the attachment of various substrates and for further chemical modification to fine-tune the steric and electronic properties of the auxiliary.

The development of chiral auxiliaries from this compound often involves the synthesis of more complex structures to enhance stereodirecting ability. A notable example is the preparation of chiral tricycloiminolactones. These rigid, polycyclic structures are synthesized from (+)-camphor and serve as versatile glycine (B1666218) equivalents for the asymmetric synthesis of α-amino acids. The inherent chirality of the camphor (B46023) backbone is effectively translated into high stereocontrol in subsequent reactions.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

Chiral auxiliaries derived from this compound have proven to be highly effective in a variety of asymmetric carbon-carbon bond-forming reactions, consistently affording products with high diastereoselectivity.

Alkylation Reactions with Chiral Tricycloiminolactones

The enolates generated from chiral tricycloiminolactones, derived from the camphor scaffold, have been successfully employed in alkylation reactions to produce a wide array of enantiopure α-amino acids. The rigid tricyclic system effectively shields one face of the enolate, leading to highly stereoselective alkylation. This methodology has been instrumental in the synthesis of both natural and unnatural amino acids, which are crucial building blocks in medicinal chemistry and peptide synthesis. The diastereomeric excesses achieved in these reactions are often excellent, highlighting the remarkable stereocontrol exerted by the camphor-derived framework.

Aldol (B89426) and Mannich Reactions

The utility of these camphor-derived tricycloiminolactones extends to other fundamental carbon-carbon bond-forming reactions, including aldol and Mannich reactions. In asymmetric aldol reactions, the enolized tricycloiminolactones react with aldehydes to furnish β-hydroxy-α-amino acids with high levels of stereocontrol. Similarly, in Mannich reactions, they serve as nucleophiles in reactions with imines, providing access to chiral α,β-diamino acids. The predictable stereochemical outcomes in these reactions underscore the robustness of the chiral scaffold in directing the formation of new stereocenters.

Cycloaddition Reactions (e.g., Diels-Alder, Nitrone Cycloadditions)

While the application of this compound derived auxiliaries in cycloaddition reactions is an area of ongoing research, the rigid and sterically defined nature of the camphor backbone makes it a promising candidate for inducing facial selectivity in reactions such as the Diels-Alder and nitrone cycloadditions. The attachment of a dienophile or a dipolarophile to the 3-endo-hydroxy position can create a chiral environment that directs the approach of the corresponding diene or dipole, leading to the formation of enantiomerically enriched cycloadducts. Further exploration in this area is expected to yield novel and efficient methods for the asymmetric synthesis of complex cyclic systems.

This compound Derivatives as Chiral Ligands and Organocatalysts

Beyond their role as stoichiometric chiral auxiliaries, derivatives of this compound have also been developed as chiral ligands for transition metal-catalyzed reactions and as organocatalysts, offering the advantage of catalytic turnover and atom economy.

Ligands in Transition Metal Catalysis

The functionalization of the 3-endo-hydroxyl group of hydroxycamphor allows for the introduction of various coordinating groups, such as phosphines, amines, and oxazolines, to generate novel chiral ligands. These ligands can then be complexed with transition metals like palladium, rhodium, and copper to create catalysts for a wide range of asymmetric transformations. The rigid camphor backbone serves to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalytic cycle. Research in this area is focused on designing ligands that can achieve high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The modular nature of ligand synthesis from this compound allows for the systematic tuning of ligand properties to optimize catalyst performance for specific applications.

Organocatalytic Systems Derived from Camphor

The rigid bicyclic structure of camphor provides a well-defined three-dimensional arrangement, making it an excellent chiral scaffold for the design of organocatalysts. Organocatalysts derived from camphor have been successfully employed in a variety of asymmetric transformations, demonstrating high levels of stereocontrol. While a broad range of camphor derivatives have been explored, this section will focus on systems that can be conceptually derived from the 3-hydroxy functionality.

The introduction of catalytically active moieties onto the camphor skeleton allows for the creation of bifunctional catalysts capable of activating substrates through various non-covalent interactions, such as hydrogen bonding. These interactions in the transition state are crucial for achieving high enantioselectivity.

Detailed research has led to the development of several classes of organocatalysts based on the camphor framework. These include, but are not limited to, chiral diamines, thioureas, squaramides, and phase-transfer catalysts. For instance, camphor-derived diamines have been utilized as precursors for bifunctional thiourea (B124793) and squaramide organocatalysts. These catalysts have proven to be highly effective in promoting asymmetric Michael additions, aldol reactions, and Mannich reactions, often affording products with excellent enantiomeric excesses.

The strategic placement of functional groups on the camphor scaffold allows for fine-tuning of the catalyst's steric and electronic properties, thereby optimizing its performance for a specific transformation. The inherent chirality of the camphor backbone is efficiently transferred to the reaction products through a well-organized transition state assembly.

Table 1: Examples of Asymmetric Reactions Catalyzed by Camphor-Derived Organocatalysts

Catalyst TypeReaction TypeSubstrate 1Substrate 2Enantiomeric Excess (ee)
Camphor-derived ThioureaMichael AdditionNitrostyreneDimethyl malonateUp to 95%
Camphor-derived SquaramideAldol ReactionAcetone4-NitrobenzaldehydeUp to 99%
Camphor-derived DiamineMannich ReactionIminesKetonesUp to 98%

This table presents representative data and the actual performance may vary depending on the specific catalyst structure and reaction conditions.

Recovery and Recycling of Chiral Auxiliaries and Catalysts

The practical applicability and economic viability of asymmetric catalysis on an industrial scale are heavily dependent on the ability to recover and reuse the often expensive chiral catalyst or auxiliary. While homogeneous catalysts, including many organocatalysts, offer advantages in terms of activity and selectivity, their separation from the reaction mixture can be challenging. Therefore, significant research efforts have been directed towards developing effective strategies for the recovery and recycling of these valuable molecules.

Several general approaches have been developed for the recovery of homogeneous organocatalysts, which are applicable to systems derived from this compound. These methods primarily focus on modifying the catalyst to facilitate its separation from the reaction medium without compromising its catalytic activity.

One common strategy is the immobilization of the catalyst onto a solid support. This can be achieved by covalently attaching the camphor-derived catalyst to insoluble supports such as polymers (e.g., polystyrene), silica (B1680970) gel, or magnetic nanoparticles. The heterogenized catalyst can then be easily separated from the reaction mixture by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. The recovered catalyst can then be washed and reused in subsequent reaction cycles.

Another approach involves the use of membrane filtration techniques, such as organic solvent nanofiltration (OSN). This method allows for the separation of the catalyst from the product and unreacted starting materials based on differences in their molecular size. To be effective, the catalyst often needs to be enlarged, for example, by attaching it to a larger soluble polymer or a dendrimer.

The development of thermo-responsive or pH-responsive catalysts represents another innovative strategy. These "smart" catalysts exhibit changes in their solubility in response to stimuli like temperature or pH. For example, a catalyst might be soluble and active at the reaction temperature but precipitate out of the solution upon cooling, allowing for its easy recovery by filtration.

Finally, the design of catalysts that are soluble in specific solvent systems, such as fluorous phases or ionic liquids, can facilitate their separation through liquid-liquid extraction. The reaction is performed in a biphasic system, and upon completion, the catalyst remains in its preferred phase, which can be separated and reused.

While the direct application of these recycling strategies to organocatalysts specifically derived from this compound is an area of ongoing research, the principles outlined above provide a clear roadmap for the development of sustainable catalytic processes utilizing this versatile chiral scaffold. The ability to efficiently recycle these catalysts is paramount to their adoption in large-scale chemical manufacturing, contributing to greener and more cost-effective synthetic routes.

Table 2: Overview of Catalyst Recovery and Recycling Strategies

StrategyDescriptionAdvantages
Immobilization on Solid SupportCovalent attachment to an insoluble material (e.g., polymer, silica).Easy separation by filtration; potential for use in continuous flow reactors.
Membrane Filtration (OSN)Separation based on molecular size using a semi-permeable membrane.Applicable to soluble catalysts; avoids harsh recovery conditions.
Stimuli-Responsive SystemsCatalyst solubility changes with temperature or pH.Simple recovery by precipitation and filtration; avoids the use of solid supports.
Biphasic CatalysisCatalyst is soluble in a phase immiscible with the product phase.Straightforward separation by phase separation; potential for continuous operation.

Mechanistic Insights into 3 Endo Hydroxycamphor Transformations

Elucidation of Reaction Mechanisms in Chemical Synthesis (e.g., Dimerization Pathways)

The synthesis of hydroxylated camphor (B46023) derivatives can proceed through various pathways, including biological transformations and chemical synthesis. While the direct dimerization of 3-endo-Hydroxycamphor is not extensively documented, the dimerization of related camphor derivatives provides mechanistic insights that are likely applicable.

The reductive dimerization of camphor derivatives, such as E-3-benzylidenecamphor, with agents like sodium, leads to a mixture of products through a homoacyloin regiochemistry. researchgate.net The primary product forms from the dimerization of a radical anion intermediate. researchgate.net This process is highly dependent on the stereochemistry of the interacting faces of the radical anions. researchgate.net

Another relevant pathway is the stereoselective oxidative dimerization of camphor itself, which can be a route to complex structures like exo,exo'-3,3'-Biisoborneol. acs.orgacs.orgnih.gov This type of reaction often involves the formation of silyl (B83357) enol ethers as powerful intermediates that facilitate the diastereoselective coupling of the ketone moieties. acs.org The mechanism involves the generation of enolates which then undergo oxidative coupling. The choice of reagents and reaction conditions is critical in directing the stereoselectivity of these dimerization reactions.

Furthermore, the acylation of camphor, a reaction that modifies the carbon skeleton and can be a precursor step to hydroxylation, often involves complex carbocationic rearrangements. msu.ru The reaction's direction is highly sensitive to the structure of the acylating agent and the presence of superacids like trifluoromethanesulfonic acid (TfOH), which promotes the enolization of camphor. msu.ru These rearrangements highlight the intricate electronic effects at play within the rigid bicyclo[2.2.1]heptane system.

The table below summarizes key mechanistic features observed in the dimerization of camphor-related compounds.

Reaction Type Reactant Example Key Intermediate Mechanistic Feature
Reductive DimerizationE-3-benzylidenecamphorRadical AnionDimerization via re/si face interaction
Oxidative Dimerization(1R)-CamphorSilyl Enol EtherDiastereoselective homocoupling
Diels-Alder DimerizationMyrcene (terpene)Diels-Alder transition stateThermal or photochemical [4+2] cycloaddition

This table illustrates different dimerization mechanisms found in camphor and related terpenes, providing a framework for understanding potential transformations of this compound.

Stereochemical Control Mechanisms in Asymmetric Reactions

The inherent chirality of camphor and its derivatives, including this compound, makes them valuable as chiral starting materials and chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgdu.ac.in

The rigid bicyclic structure of the camphor skeleton provides a well-defined steric environment, which is essential for effective stereochemical control. When a substrate is attached to a camphor-derived auxiliary, one face of the reactive center is typically shielded, forcing an incoming reagent to attack from the less hindered face. This principle is fundamental to achieving high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. nih.gov

For example, in aldol reactions, chiral oxazolidinones derived from amino alcohols are widely used auxiliaries. wikipedia.orgnih.gov The formation of a specific enolate geometry (Z- or E-enolate), often directed by the choice of Lewis acid and base, is crucial. The subsequent reaction with an aldehyde proceeds through a predictable transition state, leading to the formation of one diastereomer in preference to others. wikipedia.org While specific applications of this compound as an auxiliary are not extensively detailed in readily available literature, its structural features are analogous to other successful chiral auxiliaries derived from terpenes. du.ac.in The hydroxyl group in the 3-endo position could play a significant role in coordinating with reagents, thereby enhancing stereochemical control.

The effectiveness of stereochemical control is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High levels of selectivity are a hallmark of well-designed asymmetric syntheses utilizing chiral auxiliaries. nih.gov After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse. du.ac.in

Spectroscopic and Computational Approaches to Mechanistic Understanding

Modern analytical and computational methods are indispensable for elucidating the complex mechanisms of organic reactions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying reaction products and intermediates. semanticscholar.orgresearchgate.net

In the context of hydroxycamphor, ¹H NMR spectroscopy is particularly useful for determining the stereochemistry of the hydroxyl group. The chemical shift and coupling constants of the carbinolic proton (the hydrogen attached to the carbon bearing the hydroxyl group) are highly sensitive to its endo or exo orientation. For instance, in a study of camphor biohydroxylation, various hydroxylated products, including 6-endo-hydroxycamphor and 5-exo-hydroxycamphor (B1210678), were identified by their characteristic ¹H NMR signals. semanticscholar.org The characterization of this compound would similarly rely on the unique signals of its carbinolic proton and the influence of the hydroxyl group on neighboring protons.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. jmaterenvironsci.comnih.govrsc.org DFT calculations can be used to model the structures of reactants, transition states, and products, and to calculate their relative energies. smu.eduljast.ly This allows for the mapping of the entire potential energy surface of a reaction, providing deep insights into the reaction pathway and the factors that control selectivity. smu.edu

For example, DFT studies have been used to investigate the Diels-Alder dimerization of myrcene, a terpene related to camphor, to predict the kinetically and thermodynamically favored products. essencejournal.com Similar studies on this compound could elucidate the energetics of its potential dimerization or its role in directing the stereochemistry of other reactions. DFT calculations can also predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to confirm the structure of a molecule. jmaterenvironsci.comresearchgate.netopenalex.org

The combination of experimental spectroscopic data and high-level computational analysis provides a synergistic approach to understanding reaction mechanisms. nih.gov This dual strategy is essential for unraveling the subtleties of transformations involving complex molecules like this compound.

The following table presents typical spectroscopic data used in the characterization of hydroxylated camphor derivatives.

Technique Observable Information Gained Example Application
¹H NMRChemical Shift (δ), Coupling Constant (J)Stereochemistry (endo/exo), molecular connectivityDifferentiating between 3-endo and 3-exo-Hydroxycamphor
GC-MSRetention Time, Mass Spectrum (m/z)Product identification, separation of isomersAnalysis of camphor hydroxylation product mixture
DFTOptimized Geometries, Transition State EnergiesReaction pathways, kinetic/thermodynamic favorabilityPredicting the stereochemical outcome of an asymmetric reaction

This table outlines the application of key analytical and computational methods in studying the mechanisms and structures of hydroxycamphor transformations.

Advanced Spectroscopic and Structural Characterization of 3 Endo Hydroxycamphor and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the stereochemistry of diastereomers, such as the endo and exo isomers of hydroxycamphor. The spatial arrangement of atoms within these molecules leads to distinct chemical environments for the hydrogen (¹H) and carbon (¹³C) nuclei, resulting in unique chemical shifts and coupling constants in their NMR spectra.

The assignment of ¹H and ¹³C NMR spectra for camphor (B46023) derivatives is often achieved using a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net These techniques allow for the establishment of connectivity between protons and carbons, aiding in the definitive assignment of each signal.

In the case of 3-hydroxycamphor, the orientation of the hydroxyl group (endo or exo) significantly influences the chemical shifts of nearby protons and carbons. For instance, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-3) is a key diagnostic marker. In 3-exo-hydroxynorbornanone, a related compound, the H-3 proton appears at a different chemical shift compared to its endo counterpart. modgraph.co.uk Similarly, the ¹³C chemical shifts of the carbon atoms in the bicyclic ring system are sensitive to the stereochemistry at the C-3 position.

The following table provides representative ¹H NMR chemical shift data for a related hydroxycamphor derivative, 5-exo-hydroxycamphor (B1210678), illustrating the level of detail that can be obtained from NMR analysis. researchgate.net

Interactive Table 1: ¹H NMR Chemical Shift Data for 5-exo-hydroxycamphor

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3exo2.40ddd18.0, 4.0, 4.0
H-3endo2.05d18.0
H-42.10t4.0
H-5endo4.02dd6.0, 4.0
H-6exo1.95m
H-6endo1.60m
CH₃-80.95s
CH₃-90.90s
CH₃-100.85s

Data presented for illustrative purposes based on published data for a related isomer. researchgate.netsemanticscholar.org

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of 3-endo-hydroxycamphor and its metabolites. This technique provides information about the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful method for analyzing complex mixtures, such as those generated during metabolic studies. researchgate.netmdpi.com

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the hydroxyl and carbonyl functional groups. libretexts.org Common fragmentation pathways for cyclic ketones and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl or hydroxyl group) and dehydration (loss of a water molecule). libretexts.orgcreative-proteomics.com

In the context of metabolite profiling, GC-MS is frequently used to identify the products of camphor metabolism by enzymes such as cytochrome P450s. researchgate.net These enzymes can introduce hydroxyl groups at various positions on the camphor skeleton, leading to the formation of different hydroxycamphor isomers, including this compound. semanticscholar.org The retention time in the gas chromatograph and the mass spectrum of each metabolite are compared to those of authentic standards for positive identification.

The following table outlines the characteristic mass spectral fragmentation of a monohydroxylated camphor derivative.

Interactive Table 2: Characteristic Mass Spectrometry Fragmentation of a Hydroxycamphor Isomer

m/zProposed FragmentFragmentation Pathway
168[M]⁺Molecular Ion
153[M - CH₃]⁺Loss of a methyl group
150[M - H₂O]⁺Loss of water (dehydration)
125[M - C₃H₇]⁺Cleavage of the isopropyl group
95[C₇H₇O]⁺Further fragmentation
81[C₆H₉]⁺Further fragmentation

This table represents a generalized fragmentation pattern for a hydroxycamphor isomer. semanticscholar.org

Electron Nuclear Double Resonance (ENDOR) Spectroscopy in Enzymatic Reaction Studies

Electron Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution technique that combines electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) to probe the interactions between an unpaired electron and nearby magnetic nuclei. wikipedia.orgnih.govillinois.edu This method is particularly valuable for studying paramagnetic species, such as intermediates in enzymatic reactions. nih.gov

In the study of enzymes that metabolize camphor, such as cytochrome P450cam, ENDOR has been instrumental in characterizing the structure of reaction intermediates. nih.govresearchgate.net For example, ENDOR has been used to investigate the hydroperoxo-ferriheme species, a key intermediate in the hydroxylation of camphor to hydroxycamphor. nih.gov By analyzing the hyperfine couplings between the unpaired electron on the iron center and the protons of the camphor substrate and surrounding amino acid residues, researchers can gain insights into the geometry of the active site and the mechanism of oxygen activation and insertion. nih.govnih.govresearchgate.net

These studies have provided evidence for the formation of a product state where 5-exo-hydroxycamphor is coordinated to the ferriheme. nih.gov ENDOR spectroscopy, particularly when used with isotopically labeled substrates and in different buffers (H₂O and D₂O), can reveal the fate of specific protons during the reaction, demonstrating, for instance, that the proton removed from the substrate during hydroxylation becomes the hydroxyl proton of the product. nih.govresearchgate.net

Applications of Other Advanced Spectroscopic Techniques

Beyond NMR, MS, and ENDOR, other advanced spectroscopic techniques contribute to a comprehensive understanding of this compound.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nlrsc.org Since this compound is a chiral molecule, VCD can be used to determine its absolute configuration in solution. rsc.org The experimental VCD spectrum is compared with theoretical spectra calculated for the different enantiomers using quantum chemical methods. youtube.com This comparison allows for an unambiguous assignment of the absolute stereochemistry.

Other techniques such as Infrared (IR) spectroscopy provide information about the functional groups present in the molecule, with characteristic absorption bands for the hydroxyl and carbonyl groups. longdom.orgencyclopedia.pubUltraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule, particularly the n→π* transition of the carbonyl group. nih.govX-ray crystallography , while not a spectroscopic technique in the same vein, provides the ultimate structural determination in the solid state, offering precise bond lengths and angles that can be used to validate and refine solution-state structures determined by other methods.

These advanced spectroscopic methods, when used in concert, provide a powerful arsenal (B13267) for the detailed structural and electronic characterization of this compound and its derivatives, which is essential for understanding their chemical and biological properties. longdom.orgnih.govacorn.works

Computational Chemistry and Theoretical Investigations of 3 Endo Hydroxycamphor Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the molecular structure and intrinsic reactivity of 3-endo-hydroxycamphor. DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For camphor (B46023) and its derivatives, theoretical calculations have been shown to be in good agreement with experimental data, providing a reliable foundation for structural analysis. researchgate.net

Key insights into the reactivity of this compound can be gleaned from the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. For instance, in studies of related compounds, a lower HOMO-LUMO gap was correlated with higher biological activity. researchgate.net

Furthermore, quantum chemical calculations can elucidate the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. This information is critical for predicting the regioselectivity and stereoselectivity of reactions involving this compound. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for Reactivity Analysis

DescriptorDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons in reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the propensity to accept electrons in reactions.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower stability.
Mulliken Atomic Charges Distribution of electron charge among the atomsIdentifies electrophilic and nucleophilic sites within the molecule.
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential on the molecule's surfaceVisually identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack.

Modeling of Enzyme-Substrate Interactions and Active Site Architectures

The biological activity of this compound is often mediated by its interaction with enzymes, most notably cytochrome P450 monooxygenases. Computational modeling, particularly molecular dynamics (MD) simulations and molecular docking, provides a dynamic and detailed view of these interactions.

Molecular dynamics simulations of camphor and its analogs within the active site of cytochrome P450cam (CYP101) have revealed crucial details about the binding process and the conformational changes in both the substrate and the enzyme. nih.govnih.govtandfonline.com These simulations can track the movement of the substrate within the active site, identifying key amino acid residues that stabilize the substrate in a specific orientation. nih.govtandfonline.com For instance, hydrogen bonding between the hydroxyl group of this compound and polar residues in the active site would play a significant role in its binding orientation. The hydrophobic camphor backbone would likely interact with nonpolar residues, further anchoring the molecule.

MD simulations also shed light on the flexibility of the enzyme's active site, demonstrating how it can adapt to accommodate different substrates. nih.govnih.gov This "induced fit" model is critical for understanding the substrate specificity of enzymes that metabolize camphor derivatives. nih.gov The architecture of the active site, including its size, shape, and the distribution of hydrophilic and hydrophobic residues, dictates the preferred binding mode of the substrate and, consequently, the outcome of the enzymatic reaction. nih.govtandfonline.com

Table 2: Key Parameters from Molecular Dynamics Simulations of Enzyme-Substrate Complexes

ParameterDescriptionSignificance for this compound Interactions
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures.Indicates the stability of the enzyme-substrate complex over time.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position.Highlights flexible regions of the enzyme and the mobility of the substrate within the active site.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds.Crucial for understanding the specific interactions that stabilize the binding of this compound.
Binding Free Energy The free energy change upon binding of the substrate to the enzyme.Quantifies the affinity of this compound for the enzyme's active site.

Computational Design of Novel Catalysts and Auxiliaries

Computational chemistry plays a vital role in the rational design of new catalysts and chiral auxiliaries for reactions involving camphor derivatives. researchgate.net By understanding the reaction mechanism and the structure of the transition state at a molecular level, researchers can design catalysts that lower the activation energy and enhance the reaction rate and selectivity.

For reactions involving this compound, computational methods can be used to screen potential catalysts by calculating the energy profiles of the catalyzed reaction pathways. This allows for the identification of catalysts that are likely to be effective before they are synthesized and tested in the laboratory, saving time and resources. For example, DFT calculations can be used to model the interaction of this compound with a proposed catalyst, predicting the geometry of the transition state and the corresponding activation barrier.

Furthermore, computational approaches can aid in the design of chiral auxiliaries derived from camphor. These auxiliaries are used to control the stereochemistry of chemical reactions. By modeling the transition states of reactions involving different camphor-derived auxiliaries, chemists can predict which auxiliary will provide the highest degree of stereocontrol for a desired transformation.

Prediction of Stereoselectivity and Reaction Pathways

One of the most powerful applications of computational chemistry in the study of this compound is the prediction of stereoselectivity and the elucidation of reaction pathways. The rigid bicyclic framework of camphor and its derivatives often leads to highly stereoselective reactions, and computational methods can explain and predict these outcomes.

By calculating the energies of the different possible transition states leading to various stereoisomeric products, it is possible to predict the major product of a reaction. researchgate.net For example, in the reduction of the carbonyl group of a camphor derivative, computational models can determine whether the hydride attack is more favorable from the exo or endo face, thus predicting the stereochemistry of the resulting alcohol. Molecular dynamics simulations of camphor in the active site of cytochrome P450cam have been used to predict the stereospecificity of hydroxylation reactions. nih.gov

Moreover, computational methods can be used to map out entire reaction pathways, identifying intermediates and transition states. nih.govacs.org This provides a comprehensive understanding of the reaction mechanism. For complex reactions, these computational explorations can uncover unexpected pathways and intermediates that might be difficult to detect experimentally. This knowledge is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Q & A

Q. How can a systematic review framework improve the synthesis of historical data on this compound?

  • Methodological Answer : Follow Arksey & O’Malley’s scoping study framework: (1) Define objectives (e.g., mapping metabolic pathways), (2) screen peer-reviewed databases (PubMed, Web of Science), (3) chart data thematically (e.g., by species or analytical method), (4) consult domain experts to resolve contradictions, and (5) report gaps (e.g., limited human trial data) .

What criteria distinguish a robust research question on this compound from a superficial one?

  • Methodological Answer : Avoid binary (yes/no) questions. Instead, formulate open-ended questions requiring synthesis of primary data (e.g., “How do steric effects influence the regioselectivity of this compound formation?”). Justify gaps using foundational studies (e.g., Robertson & Hussain’s 1969 work on camphor metabolism) .

Tables

Table 1: Key Metabolic Pathways of this compound

PathwayModel SystemKey Enzymes/CofactorsPrimary Analytical MethodReference
HydroxylationRabbit liverCytochrome P450, NADHGC-MS
GlucuronidationIn vitro microsomesUDP-glucuronosyltransferaseHPLC-UV

Table 2: Common Contradictions in Literature

ContradictionProposed ResolutionRelevant Evidence
Variability in metabolite predominanceControl for interspecies enzyme expression
Discrepancies in binding affinityUse SPR + docking simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.